Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate
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Overview
Description
Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the pentafluorophenyl group in this compound enhances its reactivity and stability, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate typically involves the reaction of 1-methyl-1H-imidazole-4-carboxylic acid with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction conditions are optimized to minimize waste and reduce production costs, making the process more sustainable and economically viable .
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The pentafluorophenyl group can be replaced by nucleophiles such as amines, thiols, and alcohols under mild conditions.
Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding imidazole derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary and secondary amines, thiols, and alcohols in the presence of a base like triethylamine (TEA) or potassium carbonate (K2CO3).
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Scientific Research Applications
Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate is primarily based on its ability to interact with various molecular targets through its imidazole ring and pentafluorophenyl group. The imidazole ring can form hydrogen bonds and coordinate with metal ions, while the pentafluorophenyl group can participate in π-π interactions and enhance the compound’s lipophilicity. These interactions enable the compound to modulate biological pathways and exhibit its bioactive properties .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole-4-carboxylate: Lacks the pentafluorophenyl group, resulting in lower reactivity and stability.
Pentafluorophenyl imidazole-4-carboxylate: Lacks the methyl group, which affects its overall chemical properties and reactivity.
1-Methyl-1H-imidazole-4-carboxamide: Contains an amide group instead of the ester group, leading to different chemical behavior and applications.
Uniqueness
Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate is unique due to the presence of both the pentafluorophenyl and methyl groups, which enhance its reactivity, stability, and versatility in various chemical reactions and applications. This combination of functional groups makes it a valuable compound in organic synthesis and scientific research .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 1-methylimidazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F5N2O2/c1-18-2-4(17-3-18)11(19)20-10-8(15)6(13)5(12)7(14)9(10)16/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTPHWSECNQILQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F5N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594462 |
Source
|
Record name | Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898288-88-5 |
Source
|
Record name | Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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